NSC 33994 is sourced from various chemical suppliers, including Sigma-Aldrich and Santa Cruz Biotechnology, which provide detailed information regarding its properties and applications. It falls under the category of small molecule inhibitors and is primarily utilized in research settings to explore its effects on JAK2-mediated pathways.
The synthesis of NSC 33994 involves several chemical reactions that typically require specific reagents and conditions. The synthesis pathway generally starts from readily available starting materials, which undergo a series of transformations including condensation reactions and cyclization processes.
The synthetic route often involves the following steps:
The molecular formula of NSC 33994 is , with a molecular weight of approximately 438.65 g/mol. The compound features a complex structure that includes an indole ring system, which is crucial for its biological activity.
The structural representation can be visualized using molecular modeling software, which helps in understanding the spatial arrangement of atoms within the molecule. The three-dimensional conformation plays a significant role in its interaction with biological targets.
NSC 33994 undergoes specific chemical reactions that are essential for its functionality as a JAK2 inhibitor. These reactions include:
The kinetic parameters of these interactions can be studied using various biochemical assays to determine the inhibition constants and efficacy of NSC 33994 against JAK2.
NSC 33994 exerts its pharmacological effects by selectively inhibiting JAK2, which is involved in signaling pathways for various cytokines and growth factors. By blocking JAK2 activity, NSC 33994 disrupts downstream signaling cascades that lead to cell proliferation and survival.
Research indicates that NSC 33994 reduces levels of phosphorylated JAK2 (pJAK2) in a dose- and time-dependent manner, demonstrating its potential as a therapeutic agent in conditions characterized by aberrant JAK2 activation.
NSC 33994 typically appears as a solid at room temperature with specific melting points that can vary based on purity levels. Its solubility profile is crucial for formulation into drug delivery systems.
The stability of NSC 33994 under various pH conditions and temperatures should be evaluated to ensure effective storage and handling. Additionally, its reactivity with other compounds is important for understanding potential side reactions during synthesis or application.
NSC 33994 has significant applications in scientific research, particularly in studies focused on:
NSC 33994 (also designated as G6) emerged from systematic screening of the National Cancer Institute’s (NCI) compound libraries, designed to identify molecules with kinase-inhibitory properties. Its initial characterization revealed potent inhibition of Janus kinase 2 (JAK2), with an exceptionally low half-maximal inhibitory concentration (IC₅₀) of 60 nM against both wild-type JAK2 and its oncogenic mutant JAK2-V617F [1] [6] [10]. This mutation drives constitutive kinase activation in myeloproliferative neoplasms, positioning NSC 33994 as a critical tool compound for probing JAK2-dependent pathologies. Unlike earlier pan-JAK inhibitors like AG490, NSC 33994 demonstrated remarkable selectivity for JAK2 over other JAK family members (JAK1, JAK3, TYK2) and unrelated kinases [6] [10], making it uniquely valuable for dissecting specific JAK2 contributions to cellular signaling. Its chemical structure—a bis-phenol derivative with diethylamino methyl substituents (C₂₈H₄₂N₂O₂; MW 438.65)—was optimized for cell permeability, facilitating in vitro mechanistic studies [1] [10].
Table 1: Key Chemical and Biochemical Properties of NSC 33994
Property | Value | Method | Source |
---|---|---|---|
Chemical Formula | C₂₈H₄₂N₂O₂ | - | [1] [10] |
Molecular Weight | 438.65 g/mol | - | [1] |
CAS Number | 82058-16-0 | - | [10] |
JAK2 IC₅₀ | 60 nM | Kinase assay | [1] [6] |
Selectivity | >100-fold vs. JAK1/JAK3/TYK2 | Kinase panel | [6] |
Solubility | ≥25 mg/mL in DMSO; ≥4 mg/mL in EtOH | Solubility test | [8] [10] |
NSC 33994 became instrumental in elucidating non-canonical roles of JAK-STAT signaling beyond transcriptional regulation. Studies using this inhibitor revealed that JAK2-STAT3 axis activation occurs within minutes at neuronal synapses following NMDA receptor stimulation, independent of nuclear translocation. Pharmacological blockade with NSC 33994 abolished long-term depression (LTD) in hippocampal neurons, establishing a direct link between JAK2 activity and synaptic plasticity [5] [6]. In oncology, NSC 33994 suppressed phospho-JAK2 (pY1007/1008) in glioblastoma (T98G) cells in dose- (0–25 μM) and time- (0–48 h) dependent manners, reducing tumorigenicity in vivo [3]. This provided early evidence that JAK2 hyperactivation drives malignancy independently of cytokine receptors. Furthermore, NSC 33994 helped uncover JAK2’s role in fibrotic diseases: In idiopathic pulmonary fibrosis (IPF), it inhibited TGF-β1–induced JAK2 phosphorylation in alveolar epithelial cells and fibroblasts, attenuating epithelial-mesenchymal transition (EMT) and collagen deposition [7]. Crucially, combining NSC 33994 with STAT3 inhibitors (e.g., JSI-124) synergistically suppressed fibrotic markers, revealing pathway crosstalk [7].
Table 2: Research Applications of NSC 33994 in Disease Models
Disease Context | Key Findings Using NSC 33994 | Significance | Source |
---|---|---|---|
Myeloproliferative Neoplasms | Inhibited JAK2-V617F autophosphorylation (IC₅₀ 60 nM) | Validated mutant JAK2 as therapeutic target | [6] [10] |
Glioblastoma | Reduced p-JAK2, suppressed tumor growth in xenografts | Established JAK2 as driver of gliomagenesis | [3] |
Synaptic Plasticity | Abolished NMDA-induced LTD in hippocampus | Revealed non-nuclear JAK2-STAT3 synaptic role | [5] |
Idiopathic Pulmonary Fibrosis | Blocked TGF-β1–induced fibroblast activation and EMT | Demonstrated JAK2 as core fibrotic mediator | [7] |
NSC 33994 exemplifies the strategic shift toward leveraging selective tool compounds for drug repurposing. Initiatives like the EU-funded REMEDi4ALL consortium have cataloged computational resources (e.g., phenotype- and target-based screening platforms) to identify new indications for known molecules [4]. Within this framework, NSC 33994’s well-defined mechanism—potent JAK2 inhibition—enables rapid in silico repurposing predictions. For example, its inclusion in kinase inhibitor libraries facilitated virtual screening for diseases with JAK2/STAT3 pathway dysregulation, such as rare cancers or inflammatory disorders [4] [9]. The compound’s use extends beyond oncology: In pancreatic cancer and multiple sulfatase deficiency (MSD), REMEDi4ALL case studies applied NSC 33994 to validate JAK2 as a shared node in disease-relevant networks [4]. Furthermore, its ability to "phenocopy" genetic JAK2 knockdown (e.g., via siRNA) without compensatory kinase activation makes it ideal for mechanistic deconvolution in complex biological systems [7]. This positions NSC 33994 at the intersection of target validation and repurposing—a reference inhibitor for accelerating therapeutic discovery.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7